molecular formula C22H16N2O4 B4954586 10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione CAS No. 5669-80-7

10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B4954586
CAS No.: 5669-80-7
M. Wt: 372.4 g/mol
InChI Key: NUQOCWFNLFYZNC-UHFFFAOYSA-N
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Description

10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound belonging to the class of fused tetracyclic quinoline derivatives. These compounds are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous copper oxide supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as copper oxide supported on zeolite-Y are often employed to facilitate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products

Scientific Research Applications

10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the nitrophenyl group enhances its potential as an antimicrobial and anticancer agent compared to other similar compounds .

Properties

IUPAC Name

10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-17-10-4-9-16-19(17)18(12-5-3-6-13(11-12)24(27)28)20-21(23-16)14-7-1-2-8-15(14)22(20)26/h1-3,5-8,11,18,20H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQOCWFNLFYZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386350
Record name 10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-80-7
Record name 10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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